molecular formula C11H12O3S2 B14401967 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 87947-54-4

4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14401967
CAS No.: 87947-54-4
M. Wt: 256.3 g/mol
InChI Key: CEWUYAFJOVRINH-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzylsulfanyl group, a hydroxy group, and a thiophene-1,1-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of a 1,4-diketone with elemental sulfur under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, a thiophene derivative with a suitable leaving group (such as a halide) can react with benzylthiol in the presence of a base.

    Hydroxylation: The hydroxy group can be introduced through oxidation reactions. For instance, a thiophene derivative with a suitable precursor can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione.

    Reduction: Formation of 4-(Benzylsulfanyl)-2,3-dihydrothiophene derivatives.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential antimalarial activity.

    Materials Science: Thiophene derivatives are known for their electronic properties and are used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets. In the context of its antimalarial activity, the compound inhibits the formation of β-hematin, thereby disrupting the parasite’s ability to detoxify heme . This leads to the accumulation of toxic heme within the parasite, ultimately causing its death.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzylsulfanyl)-3-oxo-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: An oxidized derivative with similar structural features.

    4-(Benzylsulfonyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione: A sulfonyl derivative with enhanced stability.

Uniqueness

4-(Benzylsulfanyl)-3-hydroxy-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzylsulfanyl group provides a site for further functionalization, while the hydroxy group allows for potential hydrogen bonding interactions in biological systems.

Properties

CAS No.

87947-54-4

Molecular Formula

C11H12O3S2

Molecular Weight

256.3 g/mol

IUPAC Name

4-benzylsulfanyl-1,1-dioxo-2,3-dihydrothiophen-3-ol

InChI

InChI=1S/C11H12O3S2/c12-10-7-16(13,14)8-11(10)15-6-9-4-2-1-3-5-9/h1-5,8,10,12H,6-7H2

InChI Key

CEWUYAFJOVRINH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=CS1(=O)=O)SCC2=CC=CC=C2)O

Origin of Product

United States

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